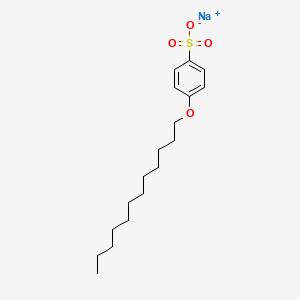
Sodium 4-(dodecyloxy)benzenesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 4-(dodecyloxy)benzenesulphonate is an anionic surfactant with the molecular formula C18H29NaO4S. It is widely used in various industrial and household applications due to its excellent surfactant properties. This compound consists of a hydrophilic sulfonate head-group and a hydrophobic dodecyloxy tail-group, making it effective in reducing surface tension and stabilizing emulsions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sodium 4-(dodecyloxy)benzenesulphonate can be synthesized through the sulfonation of dodecyloxybenzene. The typical synthetic route involves the following steps:
Alkylation: Dodecyl alcohol is reacted with benzene in the presence of a catalyst to form dodecyloxybenzene.
Sulfonation: The dodecyloxybenzene is then sulfonated using sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) to introduce the sulfonate group.
Neutralization: The resulting sulfonic acid is neutralized with sodium hydroxide (NaOH) to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound typically involves continuous sulfonation processes. These processes are designed to handle large volumes of reactants and ensure consistent product quality. The reaction conditions are carefully controlled to optimize yield and minimize side reactions .
Análisis De Reacciones Químicas
Types of Reactions
Sodium 4-(dodecyloxy)benzenesulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are employed.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfonic acid derivatives.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
Sodium 4-(dodecyloxy)benzenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in emulsion polymerization.
Biology: Employed in cell lysis buffers and protein extraction protocols.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles.
Industry: Utilized in detergents, emulsifiers, and dispersants for various industrial processes.
Mecanismo De Acción
The primary mechanism of action of sodium 4-(dodecyloxy)benzenesulphonate is its ability to reduce surface tension and stabilize emulsions. The hydrophilic sulfonate head-group interacts with water molecules, while the hydrophobic dodecyloxy tail-group interacts with non-polar substances. This dual interaction allows the compound to effectively disperse and stabilize mixtures of oil and water .
Comparación Con Compuestos Similares
Similar Compounds
Sodium dodecylbenzenesulfonate: Similar structure but lacks the dodecyloxy group.
Sodium laureth sulfate: Another widely used surfactant with a different hydrophobic tail-group.
Sodium lauryl sulfate: Similar surfactant properties but with a shorter hydrophobic tail
Uniqueness
Sodium 4-(dodecyloxy)benzenesulphonate is unique due to its specific combination of a dodecyloxy tail-group and a sulfonate head-group. This structure provides enhanced surfactant properties, making it more effective in certain applications compared to other similar compounds .
Propiedades
Número CAS |
94030-90-7 |
|---|---|
Fórmula molecular |
C18H29NaO4S |
Peso molecular |
364.5 g/mol |
Nombre IUPAC |
sodium;4-dodecoxybenzenesulfonate |
InChI |
InChI=1S/C18H30O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-16-22-17-12-14-18(15-13-17)23(19,20)21;/h12-15H,2-11,16H2,1H3,(H,19,20,21);/q;+1/p-1 |
Clave InChI |
QKDUCELGAVTWTI-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCOC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


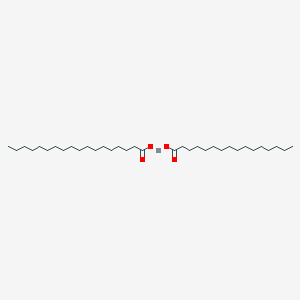
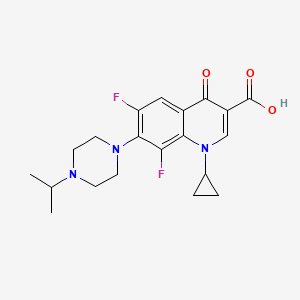
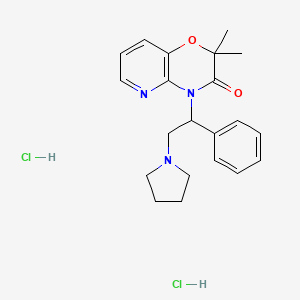
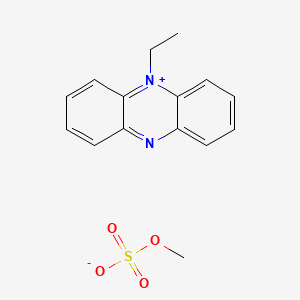
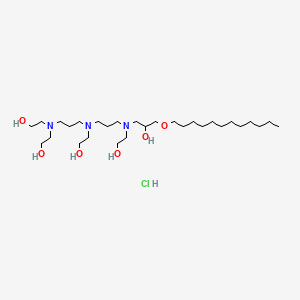
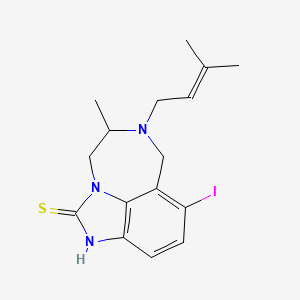
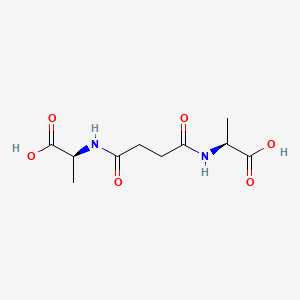
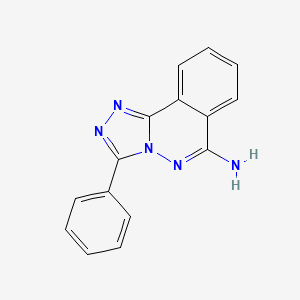
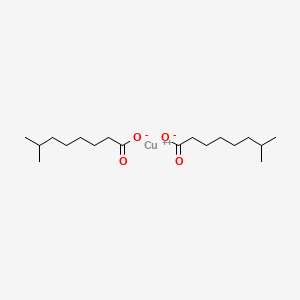
![2,2,7,7,9,9-Hexamethyl-1-oxa-3-(oxiranylmethyl)-3,8-diazaspiro[4.5]decan-4-one](/img/structure/B15183179.png)
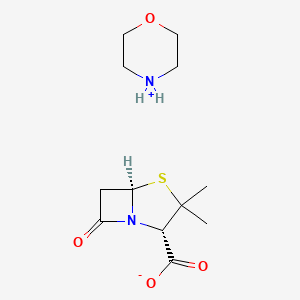
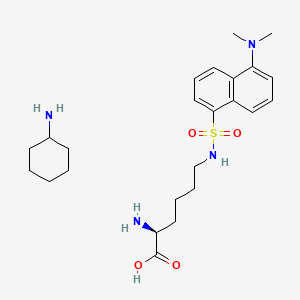
![Tetrahydro-3,5-dihydroxy-2-[[(1-oxooctadecyl)oxy]methyl]-2H-pyran-4-YL stearate](/img/structure/B15183203.png)
![(E)-but-2-enedioic acid;2-[3-(2-hydroxyethyl)-4-phenylpiperazin-1-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B15183206.png)
